molecular formula C19H27N3O4S B2646617 N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-50-5

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2646617
CAS RN: 898450-50-5
M. Wt: 393.5
InChI Key: QIHOXAJXUZJXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of oxalamide that has a cyclopropyl group attached to the N1 position and a tosylpiperidin-2-yl group attached to the N2 position.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound plays a crucial role in its anti-fibrotic activity. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) —demonstrated excellent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Collagen Prolyl 4-Hydroxylases Inhibition

Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes involved in collagen biosynthesis. The anti-fibrotic activity of this compound likely involves inhibition of C-P4Hs, leading to reduced collagen production .

Potential Antimicrobial Properties

Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial activity . Further studies are needed to explore its specific antimicrobial targets and mechanisms.

Antitumor Potential

Pyrimidine derivatives have shown promise as antitumor agents . Research into the effects of this compound on cancer cell lines and tumor models could reveal its potential in cancer therapy.

properties

IUPAC Name

N'-cyclopropyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-14-5-9-17(10-6-14)27(25,26)22-13-3-2-4-16(22)11-12-20-18(23)19(24)21-15-7-8-15/h5-6,9-10,15-16H,2-4,7-8,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHOXAJXUZJXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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